

Spectroscopic Profile of Methyl 5-amino-6-methoxynicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 5-amino-6-methoxynicotinate
Cat. No.:	B1630258

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 5-amino-6-methoxynicotinate** (CAS No. 59237-50-2). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of the target molecule.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl 5-amino-6-methoxynicotinate**.

Table 1: ^1H NMR Spectroscopic Data

While a Certificate of Analysis confirms that the ^1H NMR spectrum is consistent with the structure of **Methyl 5-amino-6-methoxynicotinate**, specific peak assignments, chemical shifts (δ), multiplicities, coupling constants (J), and integration values are not publicly available at this time. Predicted values based on structure-activity relationships and spectral data of analogous compounds are provided below for reference.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.9	s	1H	H-2
~7.3	s	1H	H-4
~4.5	br s	2H	-NH ₂
~3.9	s	3H	-OCH ₃ (at C6)
~3.8	s	3H	-COOCH ₃

Note: Predicted values. Actual experimental data should be obtained for confirmation.

Table 2: ^{13}C NMR Spectroscopic Data

Detailed experimental ^{13}C NMR data for **Methyl 5-amino-6-methoxynicotinate** is not currently available in public databases. Predicted chemical shifts are listed below based on the analysis of similar structures.

Chemical Shift (δ , ppm)	Assignment
~166	C=O (ester)
~155	C-6
~148	C-5
~138	C-2
~120	C-3
~108	C-4
~55	-OCH ₃ (at C6)
~52	-COOCH ₃

Note: Predicted values. Experimental verification is recommended.

Table 3: Mass Spectrometry Data

The primary expected molecular ion peak in the mass spectrum of **Methyl 5-amino-6-methoxynicotinate** corresponds to its molecular weight.

m/z	Ion
182.07	[M] ⁺
151.06	[M - OCH ₃] ⁺
123.06	[M - COOCH ₃] ⁺

Note: Expected fragmentation pattern. Experimental data should be acquired to confirm the fragmentation pathway.

Table 4: Infrared (IR) Spectroscopy Data

Key IR absorption bands expected for **Methyl 5-amino-6-methoxynicotinate** are based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium	N-H stretch (asymmetric and symmetric)
3050-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (-OCH ₃)
1720-1700	Strong	C=O stretch (ester)
1620-1580	Strong	N-H bend
1600-1450	Medium-Strong	Aromatic C=C stretch
1250-1200	Strong	Aryl-O stretch (asymmetric)
1050-1000	Medium	Aryl-O stretch (symmetric)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **Methyl 5-amino-6-methoxynicotinate**. These protocols are based on standard laboratory practices for similar aromatic amine and ester compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of **Methyl 5-amino-6-methoxynicotinate**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (e.g., zg30).
- Number of Scans: 16-32.
- Relaxation Delay: 1.0 - 2.0 seconds.
- Acquisition Time: 3-4 seconds.
- Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more, depending on sample concentration.

- Relaxation Delay: 2.0 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0 to 200 ppm.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze peak multiplicities and coupling constants in the ^1H NMR spectrum.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation (ESI):

- Prepare a stock solution of **Methyl 5-amino-6-methoxynicotinate** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the same solvent, often with the addition of 0.1% formic acid to promote ionization.

ESI-MS Acquisition Parameters:

- Ionization Mode: Positive ion mode.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.

- Desolvation Gas Flow: 8-12 L/min (Nitrogen).
- Mass Range: m/z 50-500.

Sample Preparation (EI):

- Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, acetone).
- Introduce the sample into the instrument via a direct insertion probe or gas chromatography inlet.

EI-MS Acquisition Parameters:

- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 35-500.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

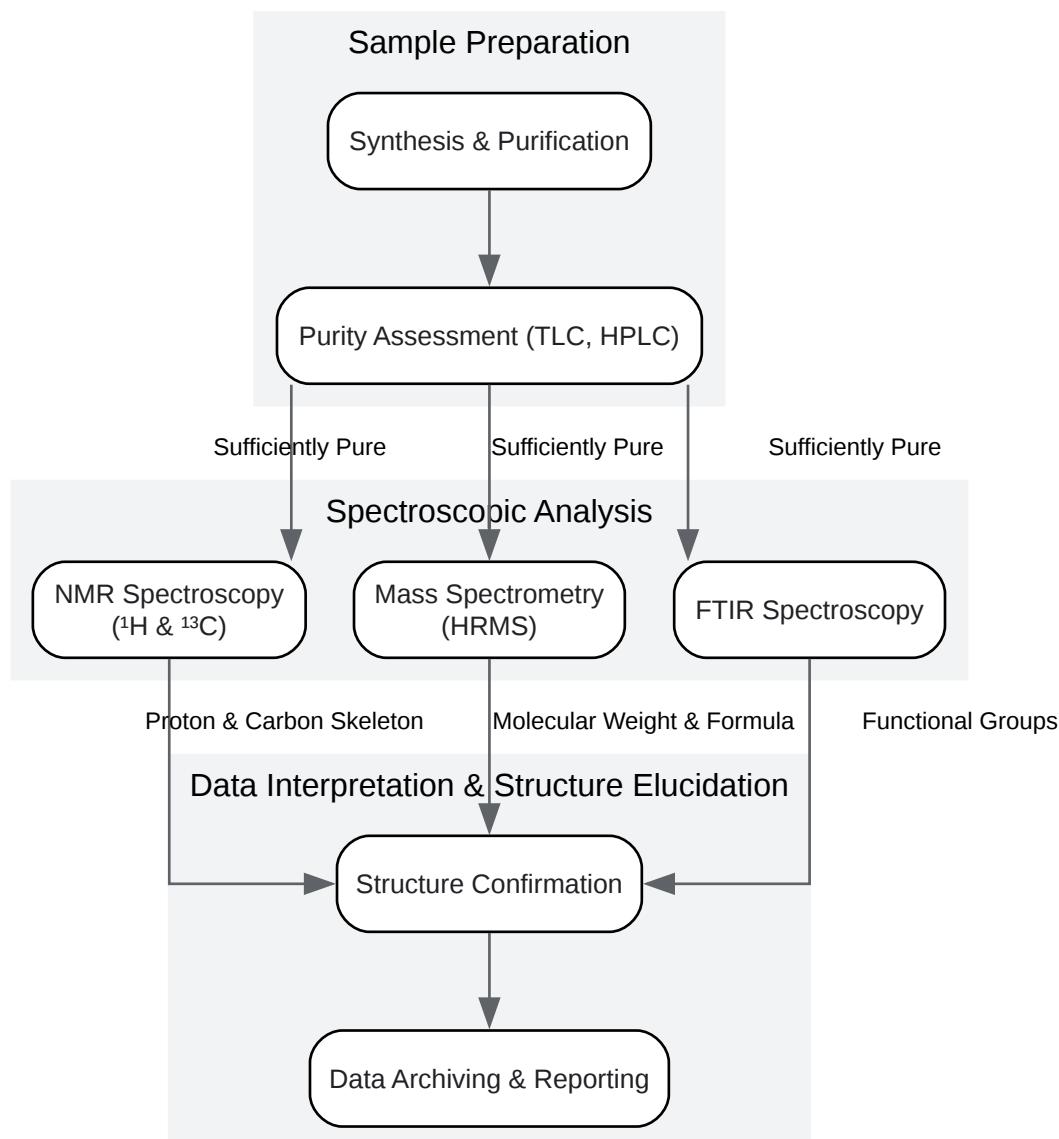
Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **Methyl 5-amino-6-methoxynicotinate** powder directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

FTIR Acquisition Parameters:

- Spectral Range: 4000-400 cm⁻¹.

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.


Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption peaks.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **Methyl 5-amino-6-methoxynicotinate**.

Workflow for Spectroscopic Analysis of Methyl 5-amino-6-methoxynicotinate

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of **Methyl 5-amino-6-methoxynicotinate**.

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-amino-6-methoxynicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630258#spectroscopic-data-of-methyl-5-amino-6-methoxynicotinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com